TRC-766

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

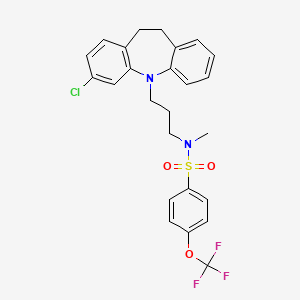

IUPAC Name |

N-[3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-N-methyl-4-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24ClF3N2O3S/c1-30(35(32,33)22-13-11-21(12-14-22)34-25(27,28)29)15-4-16-31-23-6-3-2-5-18(23)7-8-19-9-10-20(26)17-24(19)31/h2-3,5-6,9-14,17H,4,7-8,15-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXSYJRNSDWIKPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24ClF3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Role of TRC-766 in Prostate Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction:

TRC-766 is a crucial molecular probe utilized in the investigation of novel therapeutic strategies for castration-resistant prostate cancer (CRPC). It is a structurally related but biologically inactive analogue of a promising class of experimental compounds known as small-molecule activators of protein phosphatase 2A (SMAPs). This guide elucidates the role and mechanism of this compound, providing a comprehensive understanding of its application in preclinical prostate cancer research.

Core Concept: this compound as a Negative Control

This compound was designed as a negative control for the pharmacologically active SMAP compounds, such as SMAP and SMAP-2 (structurally similar to TRC-382). While it shares a similar tricyclic sulfonamide scaffold with its active counterparts, a critical structural modification renders it incapable of eliciting the same biological effects. Specifically, this compound lacks a key N-H sulfonamide hydrogen bond donor function, which is essential for the activation of the protein phosphatase 2A (PP2A) catalytic subunit.[1][2][3]

Although this compound can still bind to the PP2A Aα subunit, its inability to activate the phosphatase means it does not trigger the downstream signaling events that lead to anti-cancer activity.[1][2][3] Therefore, its primary function in research is to differentiate the specific effects of PP2A activation by active SMAPs from any potential off-target or non-specific effects of the chemical scaffold.

Mechanism of Action of Active SMAPs in Prostate Cancer

To understand the significance of this compound's inactivity, it is essential to first grasp the mechanism of active SMAPs in prostate cancer.

-

PP2A Activation: Active SMAPs bind to the PP2A Aα subunit, inducing a conformational change that allosterically activates the PP2A holoenzyme.[1][2][3]

-

Dephosphorylation of Oncogenic Proteins: Activated PP2A, a tumor suppressor, then dephosphorylates key oncogenic proteins involved in prostate cancer progression. A primary target in this context is the Androgen Receptor (AR).[1][2]

-

AR Destabilization and Degradation: Dephosphorylation of the AR by the SMAP-activated PP2A complex leads to its destabilization and subsequent degradation.[4] This is significant in CRPC, where AR signaling remains a key driver of tumor growth.

-

Inhibition of Cell Growth and Induction of Apoptosis: The degradation of the AR, along with the dephosphorylation of other pro-survival proteins, leads to the inhibition of cancer cell proliferation, clonogenicity, and the induction of apoptosis.[4]

The following diagram illustrates the proposed signaling pathway of active SMAPs in prostate cancer.

Quantitative Data Summary

The following tables summarize the comparative effects of active SMAPs and the inactive control, this compound, on prostate cancer cell lines.

Table 1: In Vitro Cell Viability

| Compound | Cell Line | Assay | Endpoint | Result | Reference |

| SMAP | LNCaP | MTT | IC50 (48h) | 16.9 µM | [1][2] |

| SMAP | 22Rv1 | MTT | IC50 (48h) | 14.1 µM | [1][2] |

| This compound | LNCaP | MTT | Cell Viability | Negligible effect | [1][2] |

| This compound | 22Rv1 | MTT | Cell Viability | Negligible effect | [1][2] |

Table 2: Clonogenic Survival Assay

| Compound | Cell Line | Assay | Outcome | P-value | Reference |

| SMAP | LNCaP | Clonogenic | Dose-dependent inhibition | < 0.0001 | [1][4] |

| SMAP | 22Rv1 | Clonogenic | Dose-dependent inhibition | < 0.0001 | [1][4] |

| This compound | LNCaP | Clonogenic | Minimal to no effect | 0.9993 | [1][4] |

| This compound | 22Rv1 | Clonogenic | Minimal to no effect | 0.9993 | [1][4] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability (MTT) Assay

-

Cell Seeding: Prostate cancer cell lines (LNCaP, 22Rv1) are seeded in 96-well plates at a specified density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with increasing concentrations of SMAP or this compound (e.g., 10, 20, 30, 40 µM) or vehicle control for 48 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a specified period, allowing for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. IC50 values are calculated using non-linear regression analysis.

Clonogenic Assay

-

Cell Plating: LNCaP and 22Rv1 cells are plated at a low density in 6-well plates to allow for the formation of individual colonies.

-

Treatment: Cells are treated with various concentrations of SMAP or this compound (e.g., 5, 7.5, 10, 12.5, 15 µM) or vehicle control.

-

Incubation: The plates are incubated for approximately 12-14 days, with media and compound replenishment as needed, until visible colonies are formed.

-

Staining: Colonies are fixed with a solution (e.g., methanol/acetic acid) and then stained with crystal violet.

-

Quantification: The number of colonies is counted manually or using imaging software. The surviving fraction is calculated relative to the vehicle-treated control.

The experimental workflow for comparing the effects of an active SMAP and this compound is depicted in the following diagram.

Conclusion

This compound serves as an indispensable tool in the study of PP2A activators for the treatment of prostate cancer. Its inability to activate PP2A, despite binding to it, provides a clear and reliable baseline for attributing the anti-neoplastic effects of active SMAPs to their specific on-target mechanism. The use of this compound in parallel with active compounds is a rigorous approach that strengthens the validation of PP2A as a therapeutic target in castration-resistant prostate cancer.

References

Preclinical Assessment of TRC-766: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a technical guide on the preclinical understanding of TRC-766. It is important to note at the outset that this compound is not a therapeutically active agent but rather serves as a crucial experimental control. This guide will detail its known mechanism of action, its relationship to other compounds, and its proper application in preclinical research, while also clarifying common points of confusion with similarly named clinical candidates.

Executive Summary

This compound is a molecule designed as a negative control for a class of compounds known as small molecule activators of protein phosphatase 2A (PP2A), such as RTC-5 (also known as TRC-382). While structurally similar to these activators, this compound is intentionally designed to be biologically inactive.[1] It binds to the PP2A enzyme but fails to induce its phosphatase activity.[1] This characteristic makes it an invaluable tool for researchers to differentiate the specific effects of PP2A activation from off-target or non-specific effects of the compound class in preclinical studies. There is no reported preclinical efficacy data for this compound, as its purpose is to be inert.

It is critical to distinguish this compound from ARV-766 , a distinct and clinically evaluated proteolysis targeting chimera (PROTAC) that degrades the androgen receptor.[2][3][4][5][6][7] The similar nomenclature is coincidental, and these two compounds are unrelated in structure and function.

Core Data Summary

As this compound is an inactive control, there is no quantitative efficacy data such as IC50 values for cell viability or tumor growth inhibition to report. The key data point is its specific biochemical interaction with PP2A.

| Compound | Target | Interaction | Functional Outcome |

| This compound | Protein Phosphatase 2A (PP2A) | Binds to the enzyme | Does not activate phosphatase activity[1] |

| RTC-5 (TRC-382) | Protein Phosphatase 2A (PP2A) | Binds to the enzyme | Activates phosphatase activity |

Experimental Protocols

The primary experimental use of this compound is as a negative control in cell-based or in vivo studies investigating the effects of PP2A activators.

Cellular Viability Assay (Control Protocol)

Objective: To demonstrate that the cytotoxic or anti-proliferative effects of a PP2A activator (e.g., RTC-5) are due to PP2A activation and not non-specific compound effects.

Methodology:

-

Cell Culture: Plate cancer cell lines of interest (e.g., prostate cancer cell lines) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Preparation: Prepare a dilution series of the active PP2A activator (e.g., RTC-5) and a parallel dilution series of this compound. Ensure the vehicle (e.g., DMSO) concentration is consistent across all wells.

-

Treatment: Treat the cells with increasing concentrations of RTC-5, this compound, and a vehicle-only control.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

Viability Assessment: Measure cell viability using a standard method such as a resazurin-based assay or CellTiter-Glo®.

-

Data Analysis: Plot cell viability against compound concentration. The expected outcome is a dose-dependent decrease in viability for the active compound (RTC-5), while this compound should show no significant effect on cell viability at equivalent concentrations.[1]

Western Blot for Phosphoprotein Substrates (Control Protocol)

Objective: To confirm that the active compound, and not this compound, leads to the dephosphorylation of PP2A substrates.

Methodology:

-

Cell Treatment: Treat cultured cells with the active PP2A activator, this compound, or vehicle for a defined period.

-

Protein Extraction: Lyse the cells and quantify total protein concentration.

-

SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against a known phosphorylated substrate of PP2A (e.g., phospho-Akt, phospho-ERK) and a total protein control.

-

Detection: Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands.

-

Analysis: The expected result is a decrease in the phosphorylated substrate signal in cells treated with the active PP2A activator, with no change in the this compound or vehicle-treated cells.

Visualized Pathways and Workflows

Mechanism of Action of PP2A Activators and the Role of this compound

The following diagram illustrates the differential interaction of a PP2A activator (like RTC-5) versus the inactive control this compound with the PP2A enzyme, and the downstream consequences on a signaling pathway.

Caption: Differential effect of a PP2A activator versus this compound on PP2A and downstream signaling.

Experimental Workflow for Control Validation

This diagram outlines the logical flow of an experiment using this compound to validate the on-target effects of a PP2A activator.

Caption: Experimental workflow for using this compound as a negative control.

Conclusion

This compound is an essential tool for robust preclinical research into PP2A-activating compounds. Its function as a structurally similar but biologically inert control allows for the confident attribution of observed biological effects to the specific mechanism of PP2A activation. Researchers employing PP2A activators in their studies are strongly encouraged to include this compound as a negative control to ensure the validity and specificity of their findings. There is no evidence to support any therapeutic efficacy of this compound itself.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. urologytimes.com [urologytimes.com]

- 3. drughunter.com [drughunter.com]

- 4. urotoday.com [urotoday.com]

- 5. ARV-766 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. researchgate.net [researchgate.net]

- 7. arvinasmedical.com [arvinasmedical.com]

in vitro characterization of ARV-766

An In-Depth Technical Guide to the In Vitro Characterization of ARV-766

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARV-766 is an orally bioavailable, second-generation PROteolysis TArgeting Chimera (PROTAC) designed to selectively target the Androgen Receptor (AR) for degradation.[1][2] Developed as a potential treatment for metastatic castration-resistant prostate cancer (mCRPC), ARV-766 represents a novel therapeutic modality.[3] Unlike traditional inhibitors that block a protein's function, PROTACs like ARV-766 eliminate the target protein entirely by harnessing the cell's natural protein disposal system.[4] This guide provides a detailed overview of the , focusing on its mechanism of action, degradation efficacy, and the experimental protocols used for its evaluation.

Mechanism of Action

ARV-766 is a heterobifunctional small molecule composed of a ligand that binds to the Androgen Receptor and another ligand that recruits an E3 ubiquitin ligase, specifically Cereblon (CBN).[4][5] This dual binding induces the formation of a ternary complex between AR, ARV-766, and the E3 ligase.[4][6] The close proximity facilitated by this complex leads to the poly-ubiquitination of the AR protein. This ubiquitination acts as a molecular tag, marking the AR for recognition and subsequent degradation by the 26S proteasome.[7][8] Once the AR is degraded, ARV-766 is released and can continue to act catalytically, targeting additional AR proteins for degradation.[7] This mechanism allows ARV-766 to overcome resistance mechanisms associated with AR overexpression or mutations that affect traditional inhibitor binding.[7][9]

References

- 1. researchgate.net [researchgate.net]

- 2. ASCO – American Society of Clinical Oncology [asco.org]

- 3. ARV-766 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. arvinasmedical.com [arvinasmedical.com]

- 5. arvinasmedical.com [arvinasmedical.com]

- 6. urotoday.com [urotoday.com]

- 7. Facebook [cancer.gov]

- 8. ARV-766 analog | PROTAC AR degrader | 2504913-62-4 | InvivoChem [invivochem.com]

- 9. 2minutemedicine.com [2minutemedicine.com]

ARV-766: A PROTAC Androgen Receptor Degrader for Metastatic Castration-Resistant Prostate Cancer

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Metastatic castration-resistant prostate cancer (mCRPC) remains a significant clinical challenge, largely driven by persistent androgen receptor (AR) signaling. Resistance mechanisms to current AR-pathway inhibitors (ARPIs) often involve AR overexpression, amplification, or the development of gain-of-function mutations in the AR ligand-binding domain (LBD).[1][2][3] ARV-766 is a novel, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to overcome these resistance mechanisms by inducing the degradation of the AR protein.[4][5][6] This technical guide provides a comprehensive overview of the preclinical and clinical data supporting ARV-766 as a potential therapy for mCRPC, with a focus on its mechanism of action, experimental validation, and clinical efficacy.

Mechanism of Action

ARV-766 is a heterobifunctional small molecule that co-opts the cell's natural protein disposal system to eliminate the AR protein.[7] It consists of a ligand that binds to the androgen receptor and another ligand that recruits an E3 ubiquitin ligase.[8] This binding facilitates the formation of a ternary complex between the AR, ARV-766, and the E3 ligase, leading to the ubiquitination of the AR.[1][9] The polyubiquitinated AR is then recognized and degraded by the 26S proteasome.[1][8] A key feature of ARV-766 is its ability to degrade not only wild-type AR but also clinically relevant AR LBD mutants, including L702H, H875Y, and T878A, which are associated with resistance to therapies like abiraterone (B193195) and enzalutamide.[3][4][5][6][10]

Preclinical Data

The preclinical activity of ARV-766 has been demonstrated in a variety of in vitro and in vivo models of prostate cancer.

In Vitro Efficacy

In vitro studies have shown that ARV-766 potently degrades AR in various prostate cancer cell lines.[1] In VCaP cells, which express wild-type AR, ARV-766 induced AR degradation with a half-maximal degradation concentration (DC50) of less than 1 nM and a maximum degradation (Dmax) of over 90%.[1][11] Importantly, ARV-766 maintained its degradation potency against the AR L702H mutant, a mutation associated with resistance to some AR antagonists.[1][12]

| Cell Line | AR Status | ARV-766 DC50 | ARV-766 Dmax | Reference |

| VCaP | Wild-Type | <1 nM | >90% | [1][11] |

| LNCaP | T878A Mutant | Not specified | >91% | [12] |

| - | L702H Mutant | Potent | Maintained | [1][12] |

Table 1: In Vitro Degradation Efficacy of ARV-766

In Vivo Efficacy

In vivo studies using mouse xenograft models of prostate cancer have demonstrated significant, dose-dependent tumor growth inhibition with oral administration of ARV-766.[1] Notably, ARV-766 showed efficacy in an enzalutamide-insensitive, non-castrated VCaP xenograft model, highlighting its potential to overcome resistance to current therapies.[1][11] In a CB17/scid mouse model with high androgen concentrations, ARV-766 at doses of 10, 3, and 1 mg/kg/day resulted in 98%, 74%, and 34% tumor growth inhibition, respectively.[13]

| Model | Treatment | Dosage | Tumor Growth Inhibition (TGI) | Reference |

| Non-castrated VCaP Xenograft | ARV-766 | 10 mg/kg/day | 98% | [13] |

| Non-castrated VCaP Xenograft | ARV-766 | 3 mg/kg/day | 74% | [13] |

| Non-castrated VCaP Xenograft | ARV-766 | 1 mg/kg/day | 34% | [13] |

| Non-castrated VCaP Xenograft | Enzalutamide | Not specified | Limited efficacy | [13] |

Table 2: In Vivo Efficacy of ARV-766 in a Xenograft Model

Experimental Protocols

Detailed proprietary experimental protocols for ARV-766 are not publicly available. However, based on the published data, the following sections describe the general methodologies employed in the preclinical evaluation of ARV-766.

In Vitro Androgen Receptor Degradation Assay

The ability of ARV-766 to induce AR degradation is typically assessed using Western blotting.

-

Cell Culture and Treatment: Prostate cancer cell lines (e.g., VCaP, LNCaP) are cultured to an appropriate density. The cells are then treated with varying concentrations of ARV-766 or a vehicle control (e.g., DMSO) for a specified period (e.g., 4, 8, 16, or 24 hours).

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to prevent protein degradation.

-

Protein Quantification: The total protein concentration in each cell lysate is determined using a standard protein assay, such as the BCA assay, to ensure equal protein loading for electrophoresis.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the AR protein. A primary antibody for a loading control protein (e.g., GAPDH or β-actin) is also used to confirm equal loading. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. The level of AR protein is normalized to the loading control, and the percentage of degradation is calculated relative to the vehicle-treated control.

In Vivo Tumor Xenograft Studies

The anti-tumor activity of ARV-766 in vivo is evaluated using xenograft models.

-

Cell Implantation: Human prostate cancer cells (e.g., VCaP) are implanted subcutaneously into immunocompromised mice (e.g., SCID or nude mice).

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into different treatment groups (e.g., vehicle control, different doses of ARV-766, and a positive control like enzalutamide).

-

Drug Administration: ARV-766 is administered orally, typically once daily, at the designated doses for the duration of the study.

-

Tumor Measurement and Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice a week).

-

Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., pharmacodynamic assessment of AR degradation via Western blot or immunohistochemistry).

-

Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume in the treated groups to the vehicle control group.

Clinical Development

ARV-766 is being evaluated in a Phase 1/2 clinical trial (NCT05067140) in men with mCRPC who have progressed on prior novel hormonal agent therapy.[5][7][9]

Study Design

The study consists of multiple parts, including a Phase 1 dose-escalation component and a Phase 2 cohort expansion.[9]

-

Part A (Phase 1 Dose Escalation): This part enrolled patients who had received at least two prior therapies, including at least one novel hormonal agent.[9] Patients received ascending oral doses of ARV-766 once daily to assess safety, tolerability, and determine the recommended Phase 2 doses.[9]

-

Part B (Phase 2 Cohort Expansion): Patients who had been treated with 1-3 prior novel hormonal agents and up to 2 chemotherapy regimens were randomized to receive ARV-766 at the recommended Phase 2 doses (100 mg or 300 mg daily) to evaluate anti-tumor activity.[6][9]

-

Part C: This part evaluates ARV-766 in combination with abiraterone in NHA-naïve mCRPC or metastatic castration-sensitive prostate cancer (mCSPC) patients.[9]

Clinical Efficacy

Initial results from the Phase 1/2 study have shown promising clinical activity for ARV-766, particularly in patients with tumors harboring AR LBD mutations.[4][5][14]

As of the April 15, 2024 data cutoff, in 47 PSA-evaluable patients with AR LBD mutations, 43% achieved a best PSA decline of at least 50% (PSA50).[4] In an earlier data cut from June 2023 with 47 evaluable patients across Phase 1 and 2, 42% of patients with AR LBD mutations achieved PSA50.[15] In patients with the L702H mutation, 3 out of 5 achieved a PSA50 response.[16]

| Patient Subgroup (mCRPC) | Endpoint | Result | Reference |

| AR LBD Mutations (n=47, PSA-evaluable) | PSA50 | 43% | [4] |

| AR LBD Mutations (n=28, PSA-evaluable, Dec 2023 data) | PSA50 | 50% | [5] |

| AR L702H Mutations (n=5) | PSA50 | 60% (3 of 5) | [16] |

| AR LBD Mutations (n=20, soft tissue evaluable) | Objective Response Rate (unconfirmed) | 30% | [6] |

Table 3: Clinical Activity of ARV-766 in Patients with AR LBD Mutations

Safety and Tolerability

ARV-766 monotherapy has been well tolerated in heavily pre-treated mCRPC patients.[4][14] As of an April 2024 data cutoff with 123 evaluable patients, treatment-emergent adverse events (TEAEs) led to dose reduction in 7% of patients and treatment discontinuation in 8%.[4] The most common treatment-related adverse events (TRAEs) occurring in at least 10% of patients were fatigue (33%), nausea (20%), diarrhea (15%), increased blood creatinine (B1669602) (15%), alopecia (14%), and decreased appetite (11%).[4] Most TRAEs were Grade 1 or 2.[15]

| Adverse Event (Treatment-Related) | Any Grade | Grade ≥3 | Reference |

| Fatigue | 33% | 2% | [4] |

| Nausea | 20% | 1% | [4] |

| Diarrhea | 15% | 1% | [4] |

| Increased blood creatinine | 15% | Not specified | [4] |

| Alopecia | 14% | Not specified | [4] |

| Decreased appetite | 11% | Not specified | [4] |

Table 4: Common Treatment-Related Adverse Events (≥10% Any Grade)

Conclusion

ARV-766 is a promising, orally administered PROTAC AR degrader that has demonstrated potent and robust degradation of both wild-type and clinically relevant mutant forms of the androgen receptor. Its novel mechanism of action, which leads to the elimination of the AR protein, offers a potential strategy to overcome the common resistance mechanisms that limit the efficacy of current AR-targeted therapies in mCRPC. Preclinical data have established strong anti-tumor activity in resistant models.[1][11] Initial results from the Phase 1/2 clinical trial have shown that ARV-766 is well tolerated and has encouraging clinical activity, particularly in a biomarker-selected population of patients with AR LBD mutations.[4][5][14] Further development of ARV-766 in advanced prostate cancer is warranted.[4][5]

References

- 1. Generation of Prostate Cancer Patient-Derived Xenografts to Investigate Mechanisms of Novel Treatments and Treatment Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ascopubs.org [ascopubs.org]

- 3. 2bscientific.com [2bscientific.com]

- 4. researchgate.net [researchgate.net]

- 5. Phase I–II clinical trial design: a state-of-the-art paradigm for dose finding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Cell viability assays | Abcam [abcam.com]

- 8. Establishing Prostate Cancer Patient Derived Xenografts: Lessons Learned From Older Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. precisionformedicine.com [precisionformedicine.com]

- 10. researchgate.net [researchgate.net]

- 11. The Principle and Procedure of Western Blot - Creative Proteomics Blog [creative-proteomics.com]

- 12. mdpi.com [mdpi.com]

- 13. Pre-Clinical Mouse Models of Human Prostate Cancer and their Utility in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. quanticate.com [quanticate.com]

- 16. jrmds.in [jrmds.in]

The Initial Safety and Toxicity Profile of ARV-766: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARV-766 is a novel, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to selectively target and degrade the androgen receptor (AR).[1][2] This mechanism offers a promising therapeutic strategy for metastatic castration-resistant prostate cancer (mCRPC), particularly in cases of resistance to existing AR-targeted therapies driven by AR mutations or amplification.[3][4] This technical guide provides a detailed overview of the initial safety, tolerability, and toxicity profile of ARV-766, drawing from preclinical studies and the first-in-human Phase 1/2 clinical trial (NCT05067140).

Mechanism of Action

ARV-766 is a heterobifunctional molecule that simultaneously binds to the androgen receptor and an E3 ubiquitin ligase.[5][6] This proximity induces the formation of a ternary complex, leading to the ubiquitination of the AR and its subsequent degradation by the proteasome.[1][5] This event-driven, catalytic process allows a single molecule of ARV-766 to trigger the degradation of multiple AR proteins, effectively reducing AR levels in cancer cells and inhibiting downstream signaling pathways that drive tumor growth.[1] ARV-766 has demonstrated the ability to degrade both wild-type AR and clinically relevant AR ligand-binding domain (LBD) mutants, including L702H, H875Y, and T878A.[7]

Preclinical Safety and Toxicology

While detailed protocols from the preclinical toxicology studies are not publicly available, reports from scientific presentations indicate that ARV-766 has undergone a comprehensive preclinical evaluation.

In Vitro Studies

-

AR Degradation: In vitro studies have confirmed that ARV-766 potently degrades AR in various prostate cancer cell lines, including VCaP.[3][4] A half-maximal degradation concentration (DC50) of less than 1 nM has been reported in wild-type VCaP cells.[3][4] Importantly, ARV-766 maintains its degradation activity against clinically relevant AR LBD mutants, such as L702H, which is associated with resistance to some AR antagonists.[3][4]

In Vivo Studies

-

Xenograft Models: The efficacy and safety of ARV-766 have been evaluated in murine xenograft models using human prostate cancer cell lines, specifically LNCaP and VCaP.[3][4] In these models, orally administered ARV-766 demonstrated robust and dose-dependent degradation of AR, with a maximum degradation (Dmax) of over 90% at efficacious doses.[3][4] This led to significant inhibition of tumor growth, including in an enzalutamide-insensitive, non-castrated VCaP model.[3][4]

Clinical Safety and Tolerability: Phase 1/2 Trial (NCT05067140)

The initial safety and toxicity profile of ARV-766 in humans has been established in a Phase 1/2 clinical trial involving men with mCRPC who had progressed on prior novel hormonal agent therapy.[8]

Study Design

The study consists of a Phase 1 dose-escalation part and a Phase 2 cohort expansion part.[5]

-

Phase 1 (Dose Escalation): This part of the study evaluated the safety and tolerability of escalating doses of ARV-766 (ranging from 20 to 500 mg once daily) in patients who had progressed on at least two prior systemic therapies, including at least one novel hormonal agent.[9] The primary objectives were to determine the incidence of dose-limiting toxicities (DLTs) and to identify the recommended Phase 2 dose.[9]

-

Phase 2 (Cohort Expansion): This ongoing part evaluates the clinical activity and safety of two selected doses of ARV-766 (100 mg and 300 mg once daily) in patients who have received one to three prior novel hormonal agents and up to two prior chemotherapy regimens.[5]

Safety and Tolerability Findings

As of the data presented, ARV-766 has been generally well-tolerated by patients with mCRPC.[9][10]

-

Dose-Limiting Toxicities: In the Phase 1 dose-escalation portion of the study, no dose-limiting toxicities were observed, and a maximum tolerated dose (MTD) was not reached.[10][11]

-

Treatment-Emergent Adverse Events (TEAEs): The majority of treatment-related adverse events (TRAEs) have been Grade 1 or 2.[11]

Table 1: Summary of Treatment-Related Adverse Events (TRAEs) in ≥10% of Patients (Any Grade)

| Adverse Event | Any Grade (%) | Grade 3 (%) | Grade ≥4 (%) |

| Fatigue | 36 | 3 | 0 |

| Nausea | 19-20 | 1 | 0 |

| Diarrhea | 15 | 1 | 0 |

| Alopecia | 14 | N/A | 0 |

| Increased Blood Creatinine | 13-15 | 0 | 0 |

| Decreased Appetite | 11 | 0 | 0 |

Data compiled from multiple sources reporting on the Phase 1/2 trial.[9][10] Percentages for some events show a small range based on different reports and data cutoff dates.

-

Dose Modifications and Discontinuations: Treatment-emergent adverse events have led to dose reductions in a small percentage of patients. Similarly, treatment discontinuation due to TEAEs has also been infrequent.

Table 2: Dose Modifications and Discontinuations due to TEAEs

| Event | Percentage of Patients |

| Dose Reduction | 7% |

| Treatment Discontinuation | 8-10% |

Data compiled from multiple sources reporting on the Phase 1/2 trial.[9][12]

Pharmacokinetics

Preliminary pharmacokinetic data from the Phase 1 portion of the study indicated dose-dependent increases in ARV-766 exposure up to a dose of 320 mg once daily.[9][10] The exposure of ARV-766 showed an accumulation of approximately 5- to 8-fold at steady state.[9][10] The mean area under the curve (AUC) at the 100 mg and 300 mg doses exceeded the minimal efficacious thresholds determined from preclinical studies, supporting their selection as the recommended doses for the Phase 2 expansion.[9][10][12]

Conclusion

The initial safety and toxicity profile of ARV-766 from both preclinical and early clinical studies is encouraging. The compound is well-tolerated in heavily pre-treated patients with mCRPC, with a manageable side-effect profile consisting primarily of low-grade adverse events. The absence of dose-limiting toxicities in the dose-escalation phase and the low rates of dose reduction and discontinuation due to adverse events suggest a favorable therapeutic window. These findings, coupled with the promising signals of clinical activity, support the continued development of ARV-766 as a potential new treatment paradigm for patients with advanced prostate cancer.[8] Further investigation in ongoing and future clinical trials will be crucial to fully characterize the long-term safety and efficacy of this novel androgen receptor degrader.

References

- 1. Facebook [cancer.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. urotoday.com [urotoday.com]

- 6. arvinasmedical.com [arvinasmedical.com]

- 7. ASCO Meetings [meetings.asco.org]

- 8. urotoday.com [urotoday.com]

- 9. targetedonc.com [targetedonc.com]

- 10. onclive.com [onclive.com]

- 11. Arvinas Announces Interim Data from the ARV-766 Phase 1/2 Dose Escalation and Expansion Trial Showing Promising Signals of Efficacy in Late-line mCRPC, Including in Patients with AR L702H Mutations | Arvinas [ir.arvinas.com]

- 12. m.youtube.com [m.youtube.com]

Methodological & Application

TRC-766: In Vivo Efficacy Evaluation in Prostate Cancer Xenograft Models

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction: TRC-766 (also known as ARV-766) is a potent, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the Androgen Receptor (AR).[1][2][3][4] As a heterobifunctional molecule, this compound recruits an E3 ubiquitin ligase to the AR, leading to its ubiquitination and subsequent degradation by the proteasome.[2] This mechanism of action makes it a promising therapeutic candidate for prostate cancer, including castration-resistant prostate cancer (CRPC), by overcoming resistance mechanisms associated with AR overexpression, amplification, and mutation.[1][2] Preclinical studies have demonstrated the in vivo efficacy of this compound in inhibiting tumor growth in prostate cancer xenograft models.[1]

This document provides detailed protocols for the in vivo evaluation of this compound in prostate cancer xenograft models, based on publicly available preclinical data. It is intended to serve as a guide for researchers planning and executing similar in vivo studies.

Signaling Pathway of this compound

The mechanism of action of this compound involves hijacking the ubiquitin-proteasome system to induce the degradation of the Androgen Receptor.

Caption: Mechanism of action of this compound as a PROTAC AR degrader.

Preclinical In Vivo Efficacy Data

The following tables summarize the quantitative data from preclinical in vivo studies of this compound in prostate cancer xenograft models.

Table 1: In Vivo Efficacy of this compound in a Prostate Cancer Xenograft Model

| Animal Model | Cell Line | Treatment | Dosage (mg/kg/day, oral) | Tumor Growth Inhibition (%) |

| CB17/SCID Mice | VCaP | This compound | 1 | 34 |

| CB17/SCID Mice | VCaP | This compound | 3 | 74 |

| CB17/SCID Mice | VCaP | This compound | 10 | 98 |

Data sourced from preclinical presentations on ARV-766.

Table 2: In Vivo Androgen Receptor Degradation by this compound

| Animal Model | Cell Line | Treatment | Dosage | Maximum AR Degradation (Dmax) |

| Murine Xenograft | LNCaP/VCaP | This compound | Efficacious Doses | >90% |

Data sourced from preclinical abstracts on ARV-766.

Experimental Protocols

Prostate Cancer Xenograft Mouse Model

This protocol describes the establishment of a subcutaneous prostate cancer xenograft model using LNCaP or VCaP cell lines in immunodeficient mice.

Materials:

-

LNCaP or VCaP human prostate cancer cells

-

CB17/SCID mice (male, 6-8 weeks old)

-

Matrigel® Basement Membrane Matrix

-

Phosphate Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Syringes (1 mL) and needles (27-gauge)

-

Calipers

Procedure:

-

Cell Culture: Culture LNCaP or VCaP cells in appropriate media until they reach 80-90% confluency.

-

Cell Harvesting: Wash the cells with sterile PBS, and then detach them using Trypsin-EDTA. Neutralize the trypsin with culture medium, and centrifuge the cell suspension to pellet the cells.

-

Cell Counting and Viability: Resuspend the cell pellet in sterile PBS. Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion. Cell viability should be >95%.

-

Preparation of Cell Suspension for Injection: Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel® on ice. The final concentration should be 1 x 10^7 cells/mL.

-

Tumor Cell Implantation:

-

Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

-

Inject 0.1 mL of the cell suspension (containing 1 x 10^6 cells) subcutaneously into the right flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor the mice for tumor formation.

-

Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: Tumor Volume (mm³) = 0.5 x (Length x Width²) .

-

Randomize the animals into treatment groups when the average tumor volume reaches approximately 100-200 mm³.

-

This compound Formulation and Administration

This protocol outlines the preparation of a this compound formulation for oral administration and the procedure for oral gavage in mice.

Materials:

-

This compound compound

-

Vehicle (e.g., 0.5% (w/v) methylcellulose (B11928114) in sterile water)

-

Sterile water

-

Weighing scale, spatulas, and weigh boats

-

Conical tubes

-

Vortex mixer and/or sonicator

-

Oral gavage needles (20-22 gauge, with a ball tip)

-

Syringes (1 mL)

Procedure:

-

Formulation Preparation (Example):

-

Calculate the required amount of this compound and vehicle based on the number of animals, their average body weight, the desired dose, and the dosing volume (typically 10 mL/kg).

-

Prepare the 0.5% methylcellulose vehicle by slowly adding methylcellulose powder to sterile water while stirring.

-

Weigh the required amount of this compound and add it to the vehicle.

-

Vortex and/or sonicate the mixture until a homogenous suspension is formed. Prepare fresh daily.

-

-

Oral Gavage Administration:

-

Weigh each mouse to determine the exact volume of the formulation to be administered.

-

Gently restrain the mouse, ensuring the head and body are in a straight line.

-

Insert the gavage needle into the mouth, advancing it along the upper palate towards the esophagus. The needle should pass smoothly without resistance.

-

Once the needle is in the correct position, slowly administer the calculated volume of the this compound formulation.

-

Withdraw the needle gently and return the mouse to its cage.

-

Monitor the animal for any signs of distress.

-

Efficacy Evaluation and Endpoint Analysis

This protocol details the monitoring of treatment efficacy and the collection of samples for further analysis at the end of the study.

Materials:

-

Calipers

-

Blood collection tubes (e.g., EDTA-coated)

-

Anesthesia and euthanasia agents (as per IACUC guidelines)

-

Surgical instruments for tumor excision

-

Formalin or liquid nitrogen for tissue preservation

-

PSA ELISA kit

Procedure:

-

Treatment and Monitoring:

-

Administer this compound or vehicle to the respective groups daily via oral gavage for the duration of the study.

-

Measure tumor volumes and body weights 2-3 times per week.

-

-

Blood Collection and PSA Analysis:

-

At specified time points or at the end of the study, collect blood samples via an appropriate method (e.g., retro-orbital sinus or cardiac puncture).

-

Process the blood to obtain serum or plasma and store at -80°C.

-

Measure PSA levels in the serum/plasma using a commercially available mouse PSA ELISA kit, following the manufacturer's instructions.

-

-

Study Endpoint and Tissue Collection:

-

The study may be terminated when tumors in the control group reach a predetermined size, or as defined in the experimental protocol.

-

Euthanize the mice according to approved IACUC protocols.

-

Excise the tumors and record their final weight.

-

A portion of the tumor can be fixed in formalin for histological analysis, and another portion can be snap-frozen in liquid nitrogen for molecular analysis (e.g., Western blot for AR levels).

-

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for an in vivo efficacy study of this compound.

References

Application Notes and Protocols for ARV-766 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARV-766 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively target and degrade the androgen receptor (AR).[1][2][3] As a heterobifunctional molecule, ARV-766 induces the formation of a ternary complex between the AR and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the AR.[2][3] This mechanism of action makes ARV-766 a promising therapeutic agent for prostate cancer, including castration-resistant prostate cancer (CRPC), by overcoming resistance mechanisms associated with AR overexpression, amplification, and mutation.[1][4] Preclinical studies in various mouse models have demonstrated the in vivo efficacy of ARV-766 in a dose-dependent manner.[2][5] These application notes provide detailed protocols for the dosage and administration of ARV-766 in mouse xenograft models of prostate cancer.

Mechanism of Action of ARV-766

ARV-766 functions by hijacking the cell's natural protein disposal system. It simultaneously binds to the androgen receptor and an E3 ubiquitin ligase, bringing them into close proximity. This induced proximity facilitates the transfer of ubiquitin molecules to the AR, tagging it for degradation by the proteasome. The degradation of AR disrupts downstream signaling pathways that drive prostate cancer cell proliferation.[2][3] Notably, ARV-766 is effective against wild-type AR and clinically relevant mutants, including the L702H mutation, which is associated with resistance to other AR-targeted therapies.[2][6]

Data Presentation

The following tables summarize the in vitro degradation potency and in vivo efficacy of ARV-766 in preclinical mouse models.

| Cell Line | ARV-766 DC₅₀ (nM) | ARV-766 Dₘₐₓ (%) |

| LNCaP | <1.3 | >91 |

| VCaP | <1.0 | >94 |

| Mouse Model | ARV-766 Dosage (mg/kg/day, oral) | Tumor Growth Inhibition (%) |

| Intact CB17/SCID | 1 | 34 |

| Intact CB17/SCID | 3 | 74 |

| Intact CB17/SCID | 10 | 98 |

| Mouse Model | ARV-766 Dosage (mg/kg, oral) | Androgen Receptor Degradation |

| LNCaP Xenograft | Efficacious Doses | >90% |

| VCaP Xenograft | Efficacious Doses | >90% |

Experimental Protocols

Prostate Cancer Xenograft Mouse Model Establishment

This protocol describes the subcutaneous implantation of human prostate cancer cells into immunocompromised mice.

Materials:

-

LNCaP or VCaP human prostate cancer cell lines

-

Culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-Buffered Saline (PBS), sterile

-

Matrigel® Basement Membrane Matrix

-

Male immunodeficient mice (e.g., CB17/SCID or athymic nude mice), 6-8 weeks old

-

Sterile syringes and needles (27-30 gauge)

Procedure:

-

Cell Culture: Culture LNCaP or VCaP cells according to standard protocols.

-

Cell Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA, wash with PBS, and perform a cell count.

-

Cell Suspension Preparation: Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1-2 x 10⁶ cells per 100 µL. Keep the cell suspension on ice.

-

Tumor Implantation:

-

Anesthetize the mouse using an approved protocol.

-

Subcutaneously inject 100 µL of the cell suspension into the flank of the mouse.

-

-

Tumor Growth Monitoring:

-

Monitor the mice for tumor formation.

-

Once tumors are palpable, measure their dimensions with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

-

Randomize mice into treatment groups when tumors reach a predetermined size (e.g., 100-200 mm³).

-

ARV-766 Dosage and Administration

This protocol outlines the oral administration of ARV-766 to mice.

Materials:

-

ARV-766

-

Vehicle for oral formulation (A common vehicle for hydrophobic compounds is 0.5% methylcellulose (B11928114) in sterile water. The exact vehicle for ARV-766 in preclinical studies is not publicly disclosed).

-

Oral gavage needles (20-22 gauge, with a rounded tip)

-

Syringes

Procedure:

-

Formulation Preparation: Prepare the ARV-766 formulation in the chosen vehicle at the desired concentrations (e.g., 0.1, 0.3, and 1.0 mg/mL to achieve doses of 1, 3, and 10 mg/kg in a 10 mL/kg dosing volume). Ensure the formulation is homogenous.

-

Animal Handling and Dosing:

-

Weigh each mouse to determine the correct dosing volume.

-

Administer the ARV-766 formulation or vehicle control orally via gavage.

-

A typical treatment schedule is daily administration for the duration of the efficacy study (e.g., 21-28 days).

-

-

Monitoring: Monitor the animals daily for any signs of toxicity, and continue to measure tumor volume and body weight regularly.

Assessment of Androgen Receptor Degradation in Tumor Tissue

This protocol describes the analysis of AR protein levels in tumor xenografts by Western blotting.

Materials:

-

Excised tumor tissue

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody: anti-Androgen Receptor

-

Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

-

ECL substrate and imaging system

Procedure:

-

Protein Extraction:

-

Homogenize the excised tumor tissue in ice-cold RIPA buffer.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Perform SDS-PAGE to separate the proteins.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-AR antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of AR degradation.

Measurement of Prostate-Specific Antigen (PSA) in Mouse Serum

This protocol provides a general outline for measuring human PSA levels in serum from xenograft-bearing mice using a commercially available human PSA ELISA kit.

Materials:

-

Mouse blood collected via an appropriate method (e.g., cardiac puncture at the terminal endpoint)

-

Serum separator tubes

-

Human PSA ELISA kit

-

Microplate reader

Procedure:

-

Serum Collection:

-

Collect blood from the mice and allow it to clot.

-

Centrifuge to separate the serum and store at -80°C until analysis.

-

-

ELISA Assay:

-

Follow the manufacturer's instructions for the specific human PSA ELISA kit being used. This typically involves:

-

Preparing standards and samples.

-

Adding standards and samples to the antibody-coated microplate.

-

Incubating with a detection antibody.

-

Adding a substrate to develop a colorimetric signal.

-

Stopping the reaction and reading the absorbance on a microplate reader.

-

-

-

Data Analysis: Calculate the PSA concentration in the samples based on the standard curve. It is important to validate the human PSA ELISA kit for use with mouse serum to ensure there is no cross-reactivity or matrix effects.

Conclusion

ARV-766 has demonstrated significant preclinical efficacy in mouse models of prostate cancer through its mechanism of targeted androgen receptor degradation. The protocols outlined in these application notes provide a framework for researchers to conduct in vivo studies to further evaluate the therapeutic potential of ARV-766. Careful adherence to these methodologies will ensure the generation of robust and reproducible data.

References

- 1. researchgate.net [researchgate.net]

- 2. ARV-766, an oral AR degrading PROTAC that targets wild-type and clinically relevant AR mutants | BioWorld [bioworld.com]

- 3. urotoday.com [urotoday.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. ARV-766 analog | PROTAC AR degrader | 2504913-62-4 | InvivoChem [invivochem.com]

- 6. arvinasmedical.com [arvinasmedical.com]

Application Notes and Protocols for Measuring TRC-766-Induced Protein Degradation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Targeted protein degradation has emerged as a powerful therapeutic modality for eliminating disease-causing proteins. This approach utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs) or molecular glues, to hijack the cell's natural protein disposal machinery, primarily the ubiquitin-proteasome system (UPS), to selectively degrade a protein of interest.

This document provides detailed protocols and application notes for measuring protein degradation induced by TRC-766. This compound serves as a negative control for small molecule-mediated protein degradation studies. It is structurally related to active degraders but is designed to be biologically inactive, binding to its target, Protein Phosphatase 2A (PP2A), without activating the degradation cascade.[1][2] The use of such a control is crucial for demonstrating the specificity of the degradation effect of a lead compound.

The primary techniques covered in this document include Western Blotting, Mass Spectrometry, and Reporter Assays. Each section provides a detailed protocol and discusses the principles and data interpretation.

Signaling Pathway of Targeted Protein Degradation

The ubiquitin-proteasome pathway is the primary mechanism for protein degradation in eukaryotic cells.[3][4][5] Targeted protein degraders, such as PROTACs, are heterobifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[6][7]

Below is a diagram illustrating the general mechanism of PROTAC-mediated protein degradation. This compound, as a negative control, would be expected to bind its target but fail to induce the subsequent ubiquitination and degradation steps.

Caption: PROTAC-mediated protein degradation pathway.

Key Experimental Techniques

A variety of techniques can be employed to measure protein degradation. The choice of method depends on factors such as the specific protein of interest, the required sensitivity, and the desired throughput.

Western Blotting

Western blotting is a widely used technique to detect and quantify the amount of a specific protein in a sample.[5][8][9] It is a robust and reliable method for assessing protein degradation.

The following diagram outlines the key steps involved in a typical Western blot experiment to assess protein degradation.

Caption: Western blot experimental workflow.

Materials:

-

Cell line expressing the protein of interest (POI)

-

This compound and a positive control degrader compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat cells with increasing concentrations of this compound and the positive control degrader for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).[8]

-

-

Sample Preparation:

-

After treatment, wash cells twice with ice-cold PBS.[8]

-

Lyse the cells by adding ice-cold lysis buffer with inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.[8]

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[8]

-

Transfer the supernatant to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each sample using a BCA assay.[8]

-

-

SDS-PAGE:

-

Normalize the protein concentration of all samples.

-

Add 4x Laemmli sample buffer to a final concentration of 1x.[8]

-

Denature the samples by heating at 95-100°C for 5 minutes.[8]

-

Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel.[8]

-

Run the gel until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[6]

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.[8]

-

Incubate the membrane with the primary antibody against the POI overnight at 4°C.[6]

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

-

Wash the membrane three times with TBST.

-

Repeat the immunoblotting process for the loading control antibody.

-

-

Detection and Analysis:

-

Add the chemiluminescent substrate and capture the signal using an imaging system.[6]

-

Quantify the band intensities using image analysis software.

-

Normalize the POI band intensity to the loading control band intensity.

-

Calculate the percentage of protein degradation relative to the vehicle control.

-

Quantitative data from Western blot analysis should be summarized in a table for easy comparison.

Table 1: Dose-Dependent Degradation of Target Protein X

| Treatment | Concentration (µM) | Normalized Target Protein Level (vs. Vehicle) | % Degradation |

|---|---|---|---|

| Vehicle (DMSO) | - | 1.00 | 0% |

| This compound | 0.1 | 0.98 | 2% |

| 1 | 0.95 | 5% | |

| 10 | 0.92 | 8% | |

| Positive Control | 0.1 | 0.65 | 35% |

| 1 | 0.25 | 75% |

| | 10 | 0.05 | 95% |

Mass Spectrometry (Proteomics)

Mass spectrometry (MS)-based proteomics provides a powerful and unbiased approach to quantify changes in the entire proteome upon treatment with a compound.[10][11][12] This can be used to confirm the degradation of the target protein and to identify any off-target effects.

-

Sample Preparation:

-

Treat cells with this compound, a positive control, and a vehicle control.

-

Lyse cells and extract proteins.

-

Digest proteins into peptides using an enzyme like trypsin.

-

-

LC-MS/MS Analysis:

-

Separate the peptides using liquid chromatography (LC).

-

Analyze the peptides by tandem mass spectrometry (MS/MS) to determine their sequence and quantity.

-

-

Data Analysis:

-

Identify and quantify proteins from the peptide data.

-

Compare protein abundance between different treatment groups to identify significantly degraded proteins.

-

The results from a proteomics experiment can be presented in a table highlighting the changes in the target protein and other key proteins.

Table 2: Proteomic Analysis of Protein Abundance Changes

| Protein | Log2 Fold Change (Positive Control vs. Vehicle) | p-value | Log2 Fold Change (this compound vs. Vehicle) | p-value |

|---|---|---|---|---|

| Target Protein X | -4.32 | <0.001 | -0.15 | >0.05 |

| Off-Target Protein Y | -0.25 | >0.05 | -0.10 | >0.05 |

| Housekeeping Protein Z | 0.05 | >0.05 | 0.02 | >0.05 |

Reporter Assays

Reporter assays are another valuable tool for measuring protein degradation, often in a high-throughput manner.[13][14][15] These assays typically involve fusing the protein of interest to a reporter protein, such as a fluorescent protein (e.g., GFP) or a luciferase. The degradation of the target protein is then monitored by the decrease in the reporter signal.

-

Cell Line Generation:

-

Create a stable cell line expressing the POI fused to a fluorescent reporter (e.g., POI-GFP).

-

-

Cell Treatment:

-

Plate the reporter cell line in a multi-well plate.

-

Treat cells with a dilution series of this compound, a positive control, and a vehicle control.

-

-

Signal Measurement:

-

After a specific incubation time, measure the fluorescence intensity using a plate reader or flow cytometer.

-

-

Data Analysis:

-

Normalize the fluorescence signal to cell viability if necessary.

-

Calculate the percentage of degradation based on the reduction in fluorescence compared to the vehicle control.

-

The data from a reporter assay can be used to generate dose-response curves and calculate parameters like DC50 (the concentration at which 50% of the protein is degraded).

Table 3: DC50 Values Determined by Reporter Assay

| Compound | DC50 (µM) | Dmax (% Degradation) |

|---|---|---|

| This compound | > 50 | < 10% |

| Positive Control | 0.5 | 98% |

Conclusion

This document provides a comprehensive overview of key techniques for measuring protein degradation, with a specific focus on the use of this compound as a negative control. The detailed protocols for Western blotting, along with the principles of mass spectrometry and reporter assays, offer researchers a robust toolkit to investigate the efficacy and specificity of targeted protein degraders. The inclusion of clear data presentation formats and illustrative diagrams aims to facilitate experimental design and data interpretation in the field of targeted protein degradation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Small Molecule Activators of Protein Phosphatase 2A for the Treatment of Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ubiquitin/Proteasome Assay Kits | MBL Life Sience -GLOBAL- [mblbio.com]

- 4. assaygenie.com [assaygenie.com]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. benchchem.com [benchchem.com]

- 7. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Western blot protocol for low abundance proteins | Abcam [abcam.com]

- 10. Mass Spectrometry Proteomics is Key to Realizing the Potential of Targeted Protein Degraders [biognosys.com]

- 11. Targeted Protein Degraders | Bruker [bruker.com]

- 12. The Vital Role of Proteomics in Characterizing Novel Protein Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Reporter-based Growth Assay for Systematic Analysis of Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Video: Reporter-based Growth Assay for Systematic Analysis of Protein Degradation [jove.com]

- 15. Reporter-based growth assay for systematic analysis of protein degradation. | RAVID LAB [ravidlab.huji.ac.il]

Application Notes and Protocols for a Phase II Clinical Trial of ARV-766 in Metastatic Castration-Resistant Prostate Cancer

A Note on the Investigational Compound: The initial request specified "TRC-766." Our literature review indicates that this compound is a biologically inactive compound used as a negative control in preclinical studies. Therefore, it is unsuitable for clinical development. We have proceeded under the assumption that the intended compound was ARV-766 , a potent, orally bioavailable PROTAC (PROteolysis TArgeting Chimera) androgen receptor (AR) degrader currently in clinical trials for metastatic castration-resistant prostate cancer (mCRPC).

Application Notes

Introduction

Prostate cancer is a leading cause of cancer-related death in men.[1] A primary driver of its growth is the androgen receptor (AR) signaling pathway.[2] While initial therapies involve androgen deprivation, the disease often progresses to a state known as metastatic castration-resistant prostate cancer (mCRPC), where it becomes resistant to standard treatments.[1] Resistance mechanisms frequently involve AR gene overexpression, amplification, or the development of gain-of-function mutations in the AR ligand-binding domain (LBD).[1][3]

ARV-766 is a second-generation, orally administered PROTAC designed to address these resistance mechanisms. It is a heterobifunctional molecule that induces the formation of a ternary complex between the AR protein and an E3 ubiquitin ligase.[4][5] This proximity triggers the ubiquitination of the AR, marking it for degradation by the cell's native proteasome machinery.[1][5] This mechanism of action allows ARV-766 to degrade not only wild-type AR but also clinically relevant AR LBD mutants (e.g., L702H, H875Y, T878A) that are associated with resistance to novel hormonal agents (NHAs).[6]

Preclinical and Clinical Rationale

Preclinical studies have demonstrated that ARV-766 potently degrades AR in various prostate cancer cell lines with a half-maximal degradation concentration (DC50) of less than 1 nM.[1] In vivo, ARV-766 is orally bioavailable and achieves robust, dose-dependent AR degradation (>90%), leading to significant tumor growth inhibition in xenograft models, including those insensitive to enzalutamide.[1]

The ongoing Phase 1/2 clinical trial (NCT05067140) has provided promising initial data.[6][7] ARV-766 has been well-tolerated in heavily pre-treated mCRPC patients and has shown significant clinical activity, particularly in patients with tumors harboring AR LBD mutations.[6][8] These findings strongly support the further investigation of ARV-766 in a Phase II setting to confirm its efficacy and safety profile in a targeted patient population.

Study Synopsis: A Phase II, Open-Label, Multicenter Study

-

Title: A Phase II Study to Evaluate the Efficacy and Safety of ARV-766 in Patients with Metastatic Castration-Resistant Prostate Cancer (mCRPC) Harboring Androgen Receptor (AR) Ligand-Binding Domain (LBD) Mutations.

-

Study Objectives:

-

Primary: To evaluate the anti-tumor activity of ARV-766 based on Prostate-Specific Antigen (PSA) response rate (defined as ≥50% decline from baseline, PSA50).[9]

-

Secondary: To assess the Objective Response Rate (ORR) per RECIST 1.1, duration of response, radiographic progression-free survival (rPFS), and the safety and tolerability of ARV-766.

-

-

Patient Population: Men aged ≥18 years with histologically confirmed mCRPC, evidence of an AR LBD mutation via circulating tumor DNA (ctDNA) analysis, and documented disease progression on at least one prior novel hormonal agent (e.g., abiraterone, enzalutamide).[9]

-

Treatment: ARV-766 administered orally at a dose of 300 mg once daily (QD) in 28-day cycles.[9][10]

Data Presentation

Summary of Phase I/II Efficacy Data (as of Dec 2023)

| Efficacy Endpoint | All Patients with AR LBD Mutations (n=28-47) | Patients with AR L702H Mutation (n=5) | Reference(s) |

| PSA50 Response Rate (≥50% PSA decline) | 41% - 50.0% | 60% (3 of 5) | [6][11][12] |

| Best Observed RECIST Response (in evaluable pts) | 1 confirmed Partial Response (PR) | N/A | [11] |

| 1 unconfirmed PR |

Summary of Phase I/II Safety and Tolerability Data (N=103-123)

| Adverse Event Category | Frequency | Grade ≥3 | Reference(s) |

| Any Treatment-Emergent AE (TEAE) | 96% | 37% | [8] |

| Treatment-Related AEs (TRAEs) >10% Frequency | |||

| Fatigue | 33% | 2% | [8] |

| Nausea | 20% | 1% | [8] |

| Diarrhea | 15% | 1% | [8] |

| Increased Blood Creatinine | 15% | N/A | [8] |

| Alopecia | 14% | N/A | [8] |

| Decreased Appetite | 11% | N/A | [8] |

| TEAEs Leading to Dose Reduction | 7% | N/A | [8] |

| TEAEs Leading to Discontinuation | 8% - 10% | N/A | [6][8] |

Experimental Protocols

Patient Screening and AR Mutation Analysis

Objective: To identify eligible patients with AR LBD mutations using a liquid biopsy approach.

Protocol:

-

Blood Collection: Collect 10 mL of peripheral blood from each potential participant into K3EDTA anti-coagulation tubes. Samples must be stored at 4°C and processed within 4 hours.[13]

-

Plasma Separation: Perform a two-step centrifugation process. First, centrifuge at 1,600 x g for 10 minutes to separate plasma from blood cells. Carefully transfer the supernatant to a new tube and centrifuge at 16,000 x g for 10 minutes to remove residual cellular debris. Store the final plasma at -80°C.[9]

-

ctDNA Extraction: Extract cell-free DNA (cfDNA), which includes ctDNA, from 2-4 mL of plasma using a commercial kit (e.g., QIAamp Circulating Nucleic Acid Kit) according to the manufacturer's instructions.

-

Library Preparation and Sequencing: Prepare sequencing libraries from the extracted ctDNA. Incorporate unique molecular barcodes to allow for error correction and increase sensitivity.[14] Perform targeted next-generation sequencing (NGS) focusing on the AR gene, particularly the ligand-binding domain (exons 4-8).

-

Bioinformatic Analysis: Align sequencing reads to the human reference genome. Call variants and annotate them to identify known pathogenic mutations in the AR LBD (e.g., L702H, H875Y, T878A). Patients with a confirmed pathogenic or likely pathogenic AR LBD mutation are eligible for enrollment.[13]

Drug Administration and Pharmacokinetic (PK) Analysis

Objective: To characterize the steady-state pharmacokinetic profile of ARV-766.

Protocol:

-

Drug Administration: Patients self-administer ARV-766 300 mg as an oral tablet once daily, at approximately the same time each day.[9]

-

PK Sample Collection: On Day 1 of Cycle 2, collect serial blood samples (3-5 mL each) into K2EDTA tubes at the following time points: pre-dose (0 hr), and 1, 2, 4, 6, 8, and 24 hours post-dose.

-

Sample Processing: Within 30 minutes of collection, centrifuge blood samples at 1,500 x g for 10 minutes at 4°C to separate plasma. Transfer plasma to labeled cryovials and store immediately at -80°C until analysis.

-

Bioanalysis: Determine the concentration of ARV-766 in plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2]

-

PK Parameter Calculation: Use non-compartmental analysis to calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to Cmax), and AUC0-24 (area under the concentration-time curve from 0 to 24 hours).[2]

Efficacy Assessment

Objective: To monitor treatment efficacy through biochemical and radiographic assessments.

Protocol:

-

PSA Monitoring:

-

Radiographic Tumor Assessment (RECIST 1.1):

-

Perform imaging studies (CT of chest/abdomen/pelvis and a whole-body radionuclide bone scan) at baseline.[15]

-

Repeat imaging every 8-9 weeks for the first year and every 12 weeks thereafter to assess tumor response.[15]

-

A trained radiologist will evaluate all scans according to the Response Evaluation Criteria in Solid Tumors (RECIST), version 1.1, for soft tissue lesions and the Prostate Cancer Working Group 3 (PCWG3) criteria for bone lesions.[3][15]

-

Response categories (Complete Response, Partial Response, Stable Disease, Progressive Disease) will be assigned based on the change in tumor burden from baseline.[3]

-

Pharmacodynamic (PD) Assessment: AR Protein Degradation

Objective: To confirm the mechanism of action of ARV-766 by assessing AR protein levels in a subset of patients with accessible tumor tissue (optional exploratory endpoint).

Protocol:

-

Biopsy Collection: Obtain fresh tumor biopsies at baseline and after one cycle of treatment, where clinically feasible and safe.

-

Protein Extraction: Immediately process the tissue. Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to clear cellular debris.[6]

-

Western Blot Analysis:

-

Quantify protein concentration using a BCA assay.

-

Separate 30-50 µg of protein per sample via SDS-PAGE and transfer to a PVDF membrane.[8]

-

Block the membrane for 1 hour at room temperature.

-

Incubate overnight at 4°C with a primary antibody specific for the Androgen Receptor (e.g., 1:1000 dilution). A loading control antibody (e.g., GAPDH, 1:5000) must be used.[8]

-

Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

-

Visualize bands using an ECL substrate and an imaging system.[8]

-

-

Data Analysis: Quantify band intensities using densitometry software. Normalize AR band intensity to the loading control. Calculate the percentage of AR degradation in the post-treatment sample relative to the baseline sample.[6]

Mandatory Visualizations

References

- 1. Prostate Cancer Clinical Trial End Points: ‘‘RECIST’’ing a Step Backwards - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]

- 3. RECIST 1.1 Criteria Toolkit: A Resource for Success in Clinical Trials with Solid Tumor Evaluation Requirements - NRG Oncology [nrgoncology.org]

- 4. Monitoring Patients with Metastatic Hormone-Sensitive and Metastatic Castration-Resistant Prostate Cancer: A Multidisciplinary Consensus Document - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. benchchem.com [benchchem.com]

- 9. youtube.com [youtube.com]

- 10. A molecule inducing androgen receptor degradation and selectively targeting prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Beyond PSA: Managing Modern Therapeutic Options in Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cell-Free DNA Variant Sequencing Using Plasma and AR-V7 Testing of Circulating Tumor Cells in Prostate Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | From haystack to high precision: advanced sequencing methods to unraveling circulating tumor DNA mutations [frontiersin.org]

- 15. perceptive.com [perceptive.com]

Application Notes and Protocols: ARV-766 in Combination Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARV-766 is a novel, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to selectively target and degrade the androgen receptor (AR).[1][2] The androgen receptor is a key driver of disease progression in prostate cancer. ARV-766 has demonstrated the ability to degrade both wild-type AR and clinically relevant AR ligand-binding domain (LBD) mutants, which are associated with resistance to current therapies.[2][3][4] These mutations, such as L702H, H875Y, and T878A, can develop in 20-25% of men with metastatic castration-resistant prostate cancer (mCRPC) and are linked to poor prognoses.[4] Preclinical and early clinical data for ARV-766 monotherapy have shown promising anti-tumor activity and a manageable safety profile in heavily pretreated mCRPC patients.[1][3] This has led to the investigation of ARV-766 in combination with other cancer therapies to enhance its efficacy and overcome resistance mechanisms.

This document provides a summary of the current knowledge on ARV-766 combination therapies, with a focus on its pairing with abiraterone (B193195), and offers generalized protocols for preclinical and clinical research in this area.

Mechanism of Action: The PROTAC Approach